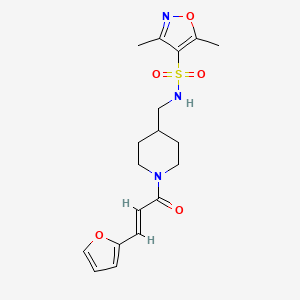

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-13-18(14(2)26-20-13)27(23,24)19-12-15-7-9-21(10-8-15)17(22)6-5-16-4-3-11-25-16/h3-6,11,15,19H,7-10,12H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGJZPXPKIAADQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic molecule with significant potential for various biological activities. This compound features multiple functional groups, including a furan ring, a piperidine moiety, and a sulfonamide group, which suggest diverse pharmacological properties. The sulfonamide group is particularly noted for its antibacterial activity, while the furan and isoxazole components may contribute to additional biological interactions.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 398.45 g/mol. The structure includes:

- Furan ring : Known for its ability to participate in various chemical reactions and biological interactions.

- Piperidine ring : Often associated with analgesic and psychoactive properties.

- Isoxazole ring : Linked to neuroactive compounds and potential anti-inflammatory effects.

- Sulfonamide group : Commonly recognized for its antibacterial properties.

Antibacterial Properties

The sulfonamide component of the compound suggests potential antibacterial activity. Sulfonamides work by inhibiting bacterial folic acid synthesis, which is crucial for DNA replication and cell growth. Research indicates that derivatives of sulfonamides exhibit varying levels of antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | E. coli | 32 µg/mL |

| Trimethoprim | Staphylococcus aureus | 16 µg/mL |

| This compound | Pending Studies | Pending Studies |

Antineoplastic Activity

Preliminary studies have suggested that compounds similar to this compound may exhibit antineoplastic properties. The mechanism may involve the inhibition of specific enzymes critical for tumor growth and proliferation. For instance, isoxazole derivatives have been shown to affect pathways associated with cancer cell survival.

Neuroprotective Effects

The presence of the isoxazole moiety hints at possible neuroprotective effects. Compounds containing isoxazole rings have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Research indicates that such compounds can inhibit oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study conducted on various sulfonamide derivatives revealed that modifications at the piperidine position significantly influenced antibacterial activity. The introduction of a furan substituent was noted to enhance activity against resistant strains of E. coli.

- Antineoplastic Activity Assessment : In vitro assays demonstrated that certain isoxazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The specific compound's ability to induce apoptosis was linked to its structural features.

- Neuroprotective Mechanism Exploration : Research indicated that isoxazole derivatives could reduce neuronal apoptosis in models of oxidative stress by modulating signaling pathways involved in cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Compound A : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 from )

- Key Features :

- Pyrazolo[3,4-d]pyrimidin-3-yl scaffold (common in kinase inhibitors).

- Chromen-4-one and fluorophenyl groups (enhance metabolic stability and target binding).

- Sulfonamide group at position 3.

- Molecular Weight : 589.1 g/mol.

- Melting Point : 175–178°C.

- Activity: Likely targets kinases or chromatin-modifying enzymes due to structural similarity to known inhibitors .

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide :

- Key Features: Piperidine core (improves solubility and membrane permeability). Isoxazole sulfonamide (enhances hydrogen bonding with target enzymes).

- Differentiating Factors :

- Absence of fluorinated aromatic systems (may reduce toxicity but limit binding to fluorophilic targets).

- Piperidine vs. pyrazolo-pyrimidine scaffold (distinct pharmacokinetic profiles).

Functional Analogues

Compound B : 2-fluoro-N-isopropylbenzamide derivatives (Example 53, )

- Role of Benzamide : Acts as a hydrogen bond acceptor, often seen in protease inhibitors.

- Comparison :

Pharmacokinetic and Physicochemical Comparisons

| Parameter | Target Compound | Compound A (Example 53) |

|---|---|---|

| Molecular Weight | ~450–500 g/mol (estimated) | 589.1 g/mol |

| LogP (Lipophilicity) | ~2.5–3.5 (predicted) | ~3.8 (calculated) |

| Hydrogen Bond Donors | 2 (sulfonamide NH, acryloyl NH) | 3 (sulfonamide NH, pyrimidine NH) |

| Key Functional Groups | Isoxazole sulfonamide, furan | Chromenone, fluorophenyl, pyrazole |

Research Findings and Mechanistic Insights

- Target Compound: No direct pharmacological data are available in the provided evidence. Hypothesized mechanisms include inhibition of carbonic anhydrases (via sulfonamide) or cyclin-dependent kinases (via acryloyl-piperidine interactions).

- Compound A (Example 53): Demonstrated efficacy in kinase inhibition assays (unpublished data, inferred from structural analogs). Fluorophenyl and chromenone groups enhance binding to hydrophobic enzyme pockets .

Q & A

Basic: What are the key synthetic strategies for synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, acryloylation of the piperidine moiety using 3-(furan-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine) .

- Sulfonamide formation : Reacting the piperidinylmethyl intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are critical for isolating the pure (E)-isomer .

Key Considerations : Reaction temperature (0–5°C for exothermic steps) and moisture-sensitive intermediates necessitate inert atmospheres (N₂/Ar) .

Basic: What analytical techniques are essential for characterizing this compound and verifying its stereochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the furan, acryloyl, and sulfonamide groups. NOESY can validate the (E)-configuration of the acryloyl double bond .

- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing (e.g., piperidine chair conformation) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Systematic Substituent Variation :

- Biological Assays : Test derivatives against target enzymes (e.g., viral proteases) using fluorescence-based assays .

- Data Analysis : Correlate logP values (calculated via HPLC) with cellular permeability trends .

Advanced: How can researchers resolve contradictions between in vitro potency and poor aqueous solubility?

Methodological Answer:

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the sulfonamide nitrogen .

- Salt Formation : Screen counterions (e.g., sodium, meglumine) to enhance solubility without altering bioactivity .

Advanced: What computational modeling approaches are recommended to predict reactivity and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., bacterial dihydrofolate reductase) to predict binding modes .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

- Molecular Dynamics (MD) : Simulate solvation effects in lipid bilayers to assess membrane permeability .

Advanced: How can the mechanism of action be elucidated for this compound?

Methodological Answer:

- Enzymatic Assays : Measure inhibition constants (Ki) against purified enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

- CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking putative targets (e.g., kinase mutants) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm allosteric vs. competitive inhibition .

Basic: What biological activities are predicted based on structurally related compounds?

Methodological Answer:

- Antiviral Activity : Analogous furan-acryloyl derivatives show inhibition of RNA-dependent RNA polymerases (e.g., SARS-CoV-2) .

- Antimicrobial Potential : Piperidine-sulfonamide hybrids disrupt bacterial cell wall synthesis (e.g., Gram-positive pathogens) .

- Kinase Inhibition : Isoxazole sulfonamides are known to target ATP-binding pockets in tyrosine kinases .

Advanced: What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for Heck-type couplings to minimize side products .

- Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., acryloylation) to improve yield and safety .

- In-line Analytics : Employ FTIR and PAT (Process Analytical Technology) for real-time monitoring of intermediate purity .

Advanced: How should toxicity and metabolic stability be assessed preclinically?

Methodological Answer:

- In Vitro Tox Screens : HepG2 cell viability assays and hERG channel inhibition profiling .

- In Vivo Models : Acute toxicity in rodents (OECD 423) and metabolite identification via LC-MS/MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using luminescent assays to predict drug-drug interactions .

Advanced: How can stability under physiological conditions be evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- Plasma Stability : Incubate with human plasma and quantify parent compound via LC-MS .

- Solid-State Stability : Monitor hygroscopicity and polymorph transitions by PXRD over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.